molecular formula C18H17FN2O2S B2757955 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 892294-03-0

4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2757955
CAS No.: 892294-03-0
M. Wt: 344.4
InChI Key: ZORWWVPXQUCCGI-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1356754-46-5) is a substituted imidazole-2-thione derivative featuring:

  • A 3,4-dimethoxyphenyl group at position 4, contributing electron-donating methoxy substituents.
  • A 3-fluoro-4-methylphenyl group at position 1, introducing steric bulk and electron-withdrawing fluorine.

Its molecular formula is C₁₉H₁₈FN₂O₂S (molecular weight: 364.42 g/mol), distinguishing it from simpler imidazole derivatives.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-11-4-6-13(9-14(11)19)21-10-15(20-18(21)24)12-5-7-16(22-2)17(8-12)23-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWWVPXQUCCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a member of the imidazole-thione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18F2N2O2S
  • Molecular Weight : 320.39 g/mol
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of anticancer research. Its structure allows for interactions with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Dimethoxyphenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Fluoromethylphenyl Substituent : Contributes to increased potency against certain cancer cell lines due to electron-withdrawing effects that stabilize the compound's active form.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values ranging from 0.3 µM to 7.5 µM against various cell lines
Enzyme InhibitionInhibition of Aurora-A kinase
CytotoxicitySignificant cytotoxic effects on leukemia and solid tumor cell lines

Case Studies

  • Aurora-A Kinase Inhibition :
    • A study demonstrated that derivatives of imidazole-thione compounds significantly inhibited Aurora-A kinase with an IC50 value as low as 0.067 µM, suggesting a strong potential for targeting this pathway in cancer therapy .
  • Cytotoxicity Assays :
    • In vitro assays showed that the compound exhibited potent cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating effective growth inhibition .

The proposed mechanism involves:

  • Inhibition of Cell Cycle Progression : By targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : The thione group in imidazoles enhances their antimicrobial properties. Studies have shown that derivatives can be effective against both gram-positive and gram-negative bacteria .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .
  • Anti-inflammatory Effects : Imidazole derivatives are recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMethodologyResults
AntimicrobialGram-positive & negative bacteriaDisc diffusion methodEffective against Bacillus species
AnticancerHCT116, MCF7NCI-60 Sulforhodamine B assayInduced significant apoptosis
Anti-inflammatoryInflammatory cell linesCytokine production assaysReduced IL-6 and TNF-alpha levels

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains using the disc diffusion method. The results demonstrated superior activity against gram-positive bacteria compared to gram-negative strains, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Imidazole-2-thiones are a versatile class of heterocycles with tunable electronic and steric properties. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-(3,4-dimethoxyphenyl), 1-(3-fluoro-4-methylphenyl) C₁₉H₁₈FN₂O₂S 364.42 Discontinued; 95% purity
5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione 5-(4-methoxyphenyl), 1-(4-methylphenyl) C₁₇H₁₆N₂OS 296.39 Synthesized via α-halogenated ketone coupling; 95% purity
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thione 1-(3-chloro-2-methylphenyl), 5-phenyl C₁₆H₁₃ClN₂S 300.81 pKa ~10.99; predicted boiling point 446.3°C
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione core with sulfonyl and difluorophenyl groups C₂₀H₁₂F₂N₃O₂S₂ 452.45 Synthesized via hydrazinecarbothioamide cyclization

Key Observations :

Electron-Donating vs. In contrast, 5-(4-methoxyphenyl)-1-(4-methylphenyl)-... (Table 1) lacks fluorine but retains methoxy groups, reducing steric complexity .

Heterocycle Core Variations :

  • Triazole-thione derivatives (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-... ) exhibit distinct reactivity due to the triazole ring and sulfonyl group, which may enhance metabolic stability compared to imidazole-thiones .

Physicochemical and Pharmacological Implications

  • .
  • Metabolic Stability :
    • Thione groups generally exhibit slower oxidation than thiols, but the 3-fluoro-4-methylphenyl substituent may reduce hepatic clearance via steric shielding .

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